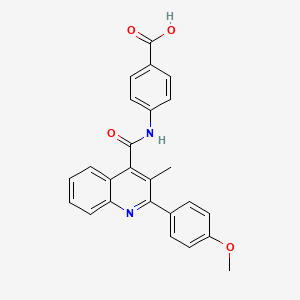
4-(2-(4-Methoxyphenyl)-3-methylquinoline-4-carboxamido)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "4-(2-(4-Methoxyphenyl)-3-methylquinoline-4-carboxamido)benzoic acid" is a derivative of quinoline, which is a heterocyclic aromatic organic compound. It appears to be related to various compounds synthesized for their potential biological activities, such as antiallergy, antitumor, and antioxidant properties. The methoxyphenyl group suggests potential for increased solubility and interaction with biological targets .
Synthesis Analysis
The synthesis of related quinoline derivatives often involves multi-step reactions, starting from basic heterocyclic scaffolds like 2-aminoquinoline. For instance, the synthesis of 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylic acid derivatives involves condensation with dialkyl oxalates and further chemical transformations . Similarly, the synthesis of N-benzyl-6-chloro-4-(4-methoxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinoline was achieved through a cationic imino Diels–Alder reaction . These methods could potentially be adapted to synthesize the compound .
Molecular Structure Analysis
X-ray powder diffraction (XRPD) and other molecular characterization techniques such as NMR and FTIR are commonly used to determine the molecular structure of quinoline derivatives. For example, the structure of a related compound was determined to crystallize in an orthorhombic system with specific unit-cell parameters . Detailed NMR analysis can also reveal information about rotational isomerism in such compounds .
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions, including conversion of carboxylic acids to carboxamides, as facilitated by reagents like niobium pentachloride . The introduction of side chains and modifications to the heterocycle can be achieved through substitution reactions, as seen in the synthesis of antitumor pyrido[3',4':4,5]pyrrolo[2,3-g]isoquinoline derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. For instance, the presence of a carboxylic acid moiety at a specific position can affect potency and oral absorption . The crystalline structure, as determined by XRPD, can provide insights into the compound's stability and solubility . Additionally, theoretical calculations using density functional theory (DFT) can predict electronic properties such as HOMO and LUMO energies, which are indicative of a molecule's chemical reactivity .
Aplicaciones Científicas De Investigación
Advanced Oxidation Processes
Advanced oxidation processes (AOPs) are utilized for treating acetaminophen from aqueous mediums, leading to the formation of various by-products. The study by Qutob et al. (2022) emphasizes the importance of understanding the by-products, their biotoxicity, and the pathways of degradation, which can enhance the degradation of such compounds by AOP systems. The research highlights the critical nature of these processes in addressing water scarcity and the accumulation of recalcitrant compounds in the environment (Qutob, Hussein, Alamry, & Rafatullah, 2022).
Biological Activity of Natural Carboxylic Acids
Natural carboxylic acids derived from plants, such as benzoic acid, possess significant biological activities. Godlewska-Żyłkiewicz et al. (2020) compared the effects of structural differences of selected carboxylic acids on their biological activities, including antioxidant, antimicrobial, and cytotoxic activities. This research underscores the role of structural features in the bioactivity of such compounds and their potential therapeutic applications (Godlewska-Żyłkiewicz et al., 2020).
Pharmacological Importance of Isoquinoline Derivatives
Danao et al. (2021) provide insights into the biological potentials of Isoquinoline (ISOQ) and its synthetic derivatives. The review elucidates the less known biological activities of ISOQ, such as anti-fungal, anti-Parkinsonism, and anti-tumoral effects, among others. The knowledge serves as a reference for researchers and could be instrumental in developing novel low-molecular-weight inhibitors for various pharmacotherapeutic applications (Danao, Malghade, Mahapatra, Motiwala, & Mahajan, 2021).
Potential of 4′-Geranyloxyferulic Acid in Cancer and Inflammation Treatment
Epifano et al. (2015) highlight the pharmacological properties of 4′-geranyloxyferulic acid (GOFA), a compound extracted from the root and bark of Acronychia baueri. The compound has been identified as an effective dietary feeding colon cancer chemopreventive agent in vivo and shows protective effects against colon cancer growth and development. This review underscores the potential of GOFA as an anti-inflammatory and anti-tumor agent, indicating its significance in dietary interventions and cancer prevention (Epifano, Fiorito, Taddeo, & Genovese, 2015).
Treatment of Organic Pollutants with Redox Mediators
Husain and Husain (2007) explore the use of redox mediators in conjunction with enzymes for the treatment of organic pollutants in wastewater. The study illustrates how redox mediators enhance the efficiency of enzymes in degrading recalcitrant compounds, offering a promising approach for the remediation of various organic pollutants. This research provides a perspective on the potential integration of enzyme-redox mediator systems in the treatment of aromatic compounds present in industrial effluents (Husain & Husain, 2007).
Safety And Hazards
As with any chemical compound, handling “4-(2-(4-Methoxyphenyl)-3-methylquinoline-4-carboxamido)benzoic acid” would require appropriate safety precautions. This might include wearing personal protective equipment and ensuring adequate ventilation. The specific hazards associated with this compound would depend on its physical and chemical properties .
Direcciones Futuras
The study of complex organic compounds like “4-(2-(4-Methoxyphenyl)-3-methylquinoline-4-carboxamido)benzoic acid” has the potential to contribute to various fields, including medicinal chemistry, materials science, and synthetic organic chemistry. Future research could explore the synthesis, characterization, and potential applications of this and similar compounds .
Propiedades
IUPAC Name |
4-[[2-(4-methoxyphenyl)-3-methylquinoline-4-carbonyl]amino]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O4/c1-15-22(24(28)26-18-11-7-17(8-12-18)25(29)30)20-5-3-4-6-21(20)27-23(15)16-9-13-19(31-2)14-10-16/h3-14H,1-2H3,(H,26,28)(H,29,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUUNSVYQEPGSKB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N=C1C3=CC=C(C=C3)OC)C(=O)NC4=CC=C(C=C4)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-(4-Methoxyphenyl)-3-methylquinoline-4-carboxamido)benzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


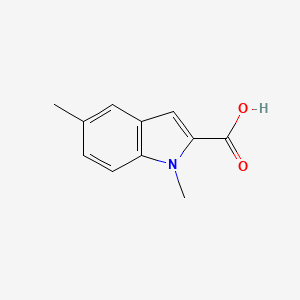


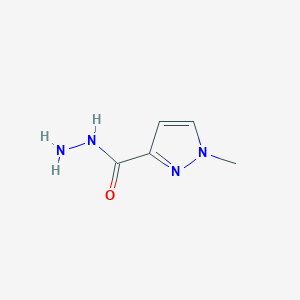
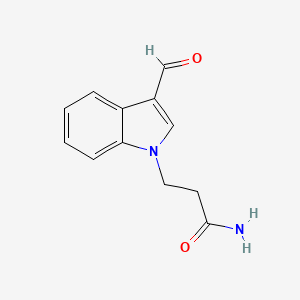
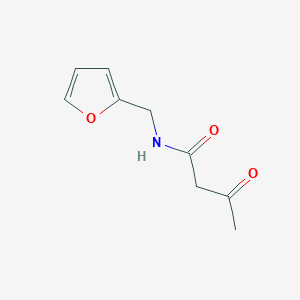
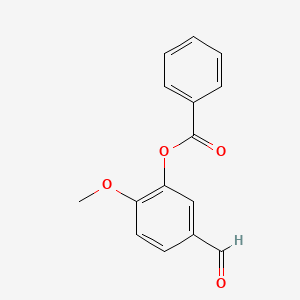
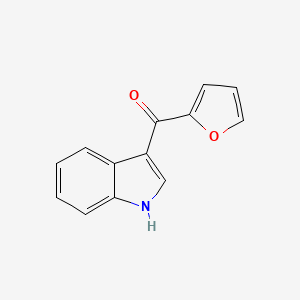


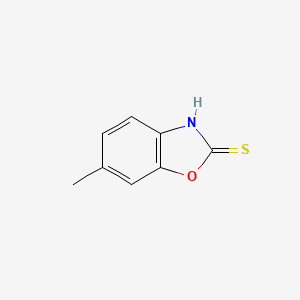
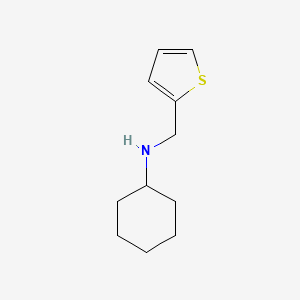
![N-[(4-bromophenyl)methyl]-2-methylpropan-1-amine](/img/structure/B1331904.png)